3-Bromo-6-chloro-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLGXLJYAXNISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
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Bromination of 2-Chloro-6-methylphenol :
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Substrate : 2-Chloro-6-methylphenol.
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Reagents : Hydrobromic acid (HBr, 40%) and hydrogen peroxide (H₂O₂, 30%) under photoinitiation.
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Mechanism : HBr and H₂O₂ generate bromine radicals, which abstract hydrogen from the methyl group, yielding 3-bromo-6-chloro-2-hydroxybenzyl bromide.
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Key Parameters :
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Solvent: Dichloromethane or acetic acid.
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Reaction time: 6–24 hours.
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Temperature: Room temperature with UV light.
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Oxidation to Aldehyde :
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Reagents : Dimethyl sulfoxide (DMSO) and inorganic bases (e.g., NaHCO₃).
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Mechanism : Kornblum oxidation converts the benzyl bromide intermediate to the aldehyde via a two-electron transfer process.
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Key Parameters :
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Temperature: 95°C.
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Reaction time: 3–8 hours.
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Workup: Ice-water quench followed by silica gel chromatography.
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Advantages :
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High regioselectivity due to steric and electronic effects of adjacent substituents.
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Scalable for industrial production.
Directed Ortho Metalation (DoM) Strategy
Directed metalation leverages directing groups to achieve precise halogen placement. This method is ideal for introducing chlorine and bromine at meta and para positions relative to existing substituents.
Synthetic Workflow
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Protection of Phenolic Hydroxyl :
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Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF).
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Outcome : 2-(TBDMSO)benzaldehyde.
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Sequential Halogenation :
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Chlorination :
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Reagent : N-Chlorosuccinimide (NCS) in tetrahydrofuran (THF).
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Position : C6 (para to aldehyde).
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Bromination :
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Reagent : Lithium diisopropylamide (LDA) followed by bromine (Br₂).
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Position : C3 (ortho to hydroxyl).
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Deprotection :
Key Considerations :
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Requires anhydrous conditions.
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Temperature control (−78°C) is critical during metalation.
Halogen Exchange Reactions
Halogen exchange offers a pathway to introduce chlorine or bromine via nucleophilic aromatic substitution (SNAr). This method is effective when electron-withdrawing groups activate the ring.
Procedure
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Substrate Preparation :
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3-Bromo-2-hydroxy-6-nitrobenzaldehyde.
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Nitro-to-Chloro Replacement :
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Reagent : CuCl in dimethylacetamide (DMAc) at 150°C.
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Mechanism : Nitro group acts as a leaving group, replaced by chloride.
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Purification :
Limitations :
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Limited to substrates with strong electron-withdrawing groups.
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High temperatures may degrade sensitive functionalities.
Comparative Analysis of Synthetic Routes
Selection Criteria :
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Bromination-Oxidation : Preferred for industrial-scale synthesis due to simplicity and cost-effectiveness.
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Directed Metalation : Suitable for research-scale projects requiring precise regiocontrol.
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Halogen Exchange : Reserved for niche applications with pre-functionalized substrates.
Challenges and Optimization Strategies
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Regioselectivity in Bromination :
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Oxidation Side Reactions :
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Purification Difficulties :
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Silica gel chromatography is essential for removing dihalogenated byproducts.
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Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products:
Oxidation: 3-Bromo-6-chloro-2-hydroxybenzoic acid.
Reduction: 3-Bromo-6-chloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
3-Bromo-6-chloro-2-hydroxybenzaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. Its halogen substituents enhance electrophilicity, making it a valuable building block for further chemical transformations.
Table 1: Synthesis Pathways Involving this compound
Medicinal Chemistry Applications
Research indicates that derivatives of this compound exhibit promising biological activities. For instance, compounds synthesized from this aldehyde have been evaluated for their antimicrobial properties and potential as inhibitors in cancer therapy.
Case Study: Antimicrobial Activity
In a study published by ResearchGate, derivatives of similar halogenated benzaldehydes were synthesized and tested for antimicrobial activity. The results demonstrated that specific substitutions could enhance efficacy against various bacterial strains, suggesting that this compound could be modified to improve therapeutic profiles .
Material Science Applications
The compound is also explored for its potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of halogens into organic frameworks can improve charge transport properties and stability.
Table 2: Material Properties of Halogenated Compounds
| Compound | Application Area | Key Properties |
|---|---|---|
| This compound | OLEDs | Enhanced stability and conductivity |
| Other Halogenated Aromatics | Photovoltaics | Improved light absorption |
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms and the hydroxyl group can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituted Benzaldehydes
*Calculated based on atomic masses.
Substituent Effects on Reactivity and Solubility
- Hydroxyl vs. Fluoro/Methoxy at Position 2: The hydroxyl group in this compound enables hydrogen bonding, increasing solubility in polar solvents like water or methanol. In contrast, 3-Bromo-6-chloro-2-fluorobenzaldehyde (F at position 2) exhibits greater lipophilicity, making it suitable for reactions in non-polar media . The methoxy group in 3-Bromo-6-fluoro-2-methoxybenzaldehyde acts as an electron donor, stabilizing the aldehyde group and directing electrophilic substitution reactions .
- Halogen Effects at Positions 3 and 6: Bromine and chlorine are strong electron-withdrawing groups, activating the benzaldehyde ring toward nucleophilic aromatic substitution.
Research Findings and Limitations
Hydrogen Bonding : Hydroxyl-containing derivatives exhibit better crystallinity, aiding in structural characterization via X-ray diffraction (methods supported by software like SHELX ).
Reactivity Trends : Electron-withdrawing halogens enhance electrophilic substitution rates, whereas electron-donating groups (e.g., OMe) stabilize transition states in nucleophilic additions.
Limitations : Experimental validation is needed to confirm properties specific to this compound, as current insights are extrapolated from structural analogs.
Biological Activity
3-Bromo-6-chloro-2-hydroxybenzaldehyde, a compound with the molecular formula and CAS number 1427373-68-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 235.46 g/mol
- Molecular Structure : The compound features a bromine atom and a chlorine atom on a benzene ring with a hydroxyl group and an aldehyde functional group.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research conducted by Burmaoglu et al. demonstrated that hydrazone derivatives synthesized from this compound showed promising antibacterial effects against various bacterial strains .
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| This compound Hydrazone | Antibacterial | E. coli, S. aureus, P. aeruginosa |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been investigated. A study indicated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. The inhibition of pro-inflammatory cytokines has been documented, making it a candidate for further exploration in inflammatory disease treatment .
Case Studies
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Antimicrobial Activity Study
- Objective : To assess the antibacterial efficacy of synthesized hydrazone derivatives.
- Findings : The derivatives exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics.
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Cytotoxicity Assessment
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : Significant cytotoxicity was observed at micromolar concentrations, with increased ROS levels correlating with cell death.
Apoptosis Induction
The induction of apoptosis is primarily mediated through mitochondrial pathways, where the compound disrupts mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of caspases .
Inhibition of Inflammatory Pathways
The anti-inflammatory action appears to be linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-6-chloro-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or Ullmann-type reactions . For Suzuki coupling, use aryl halides (e.g., bromo/chloro-substituted benzaldehyde) with boronic acids under Pd(PPh₃)₄ catalysis in THF at 80°C for 12 hours, yielding ~75% . For Ullmann reactions, CuI/1,10-phenanthroline in DMF at 120°C for 24 hours achieves ~62% yield. Optimize stoichiometry and degas solvents to suppress side reactions.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer: Use PPE (gloves, goggles, lab coat) and handle in a fume hood. Store at 0–6°C in airtight containers to prevent degradation . Avoid exposure to moisture, as hydrolysis may generate corrosive byproducts (e.g., HBr/HCl). Consult SDS for emergency measures, including neutralization of spills with sodium bicarbonate .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer:
- NMR (¹H/¹³C): Assign peaks using deuterated DMSO (δ 10.2 ppm for aldehyde proton; δ 160–180 ppm for aromatic carbons) .
- HPLC/GC-MS: Use C18 columns with acetonitrile/water (70:30) to assess purity (>95% by area) .
- X-ray crystallography: Employ SHELX software for structure refinement; resolve ambiguities in hydroxyl/bromo positioning via difference Fourier maps .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
- Answer: Contradictions in coupling constants or chemical shifts often arise from solvent effects or dynamic exchange processes . Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to identify tautomerization or rotational barriers. For ambiguous NOEs, apply selective decoupling or 2D-COSY to map spin systems .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Answer: The ortho-directing hydroxyl group and meta-directing halogens create competing regioselectivity. Use DFT calculations (e.g., Hirshfeld charges) to predict reactive sites. Experimentally, nitration at 0°C in H₂SO₄ favors substitution at the C4 position (less steric hindrance) . Monitor by LC-MS to track byproduct formation.
Q. How does crystallographic data from SHELX refine structural ambiguities in halogen-bonded networks?
- Answer: SHELXL refinement with TWIN/BASF commands resolves twinning in crystals. For halogen bonding, analyze short contacts (<3.5 Å) between Br/Cl and electron-rich moieties (e.g., carbonyl groups). Compare experimental bond angles with DFT-optimized geometries to validate supramolecular interactions .
Key Research Challenges
- Contradiction in Reactivity: Bromine’s electron-withdrawing effect may reduce aldehyde reactivity in nucleophilic additions. Mitigate by using bulky Lewis acids (e.g., TiCl₄) to activate the carbonyl group .
- Byproduct Formation: Chloro-bromo exchange observed in high-temperature reactions. Optimize via microwave-assisted synthesis (shorter reaction times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
